molecular formula C7H13NO2 B13014380 (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid

(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13014380
M. Wt: 143.18 g/mol
InChI Key: HEVNTZPOSTVEDU-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutane derivatives, which are subjected to amination reactions to introduce the amino group at the desired position. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-N-Fmoc-3-aminocyclopentanecarboxylic acid
  • (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid
  • (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one

Uniqueness

Compared to similar compounds, (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid stands out due to its cyclobutane ring structure, which imparts unique steric and electronic properties. These properties make it particularly valuable in applications requiring specific spatial configurations and reactivity profiles.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

HEVNTZPOSTVEDU-WHFBIAKZSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1N)C(=O)O)C

Canonical SMILES

CC1(C(CC1N)C(=O)O)C

Origin of Product

United States

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